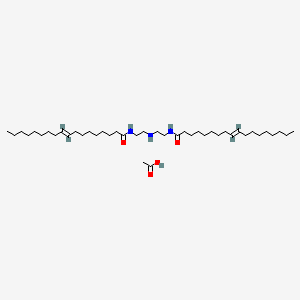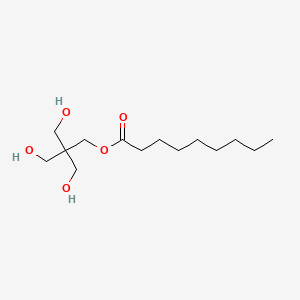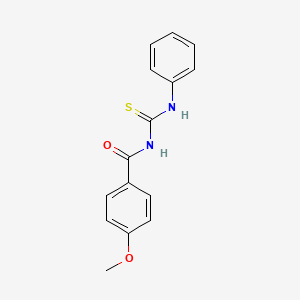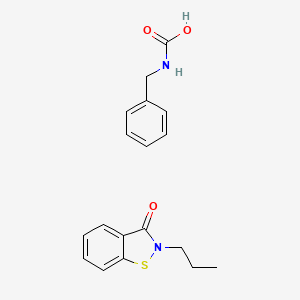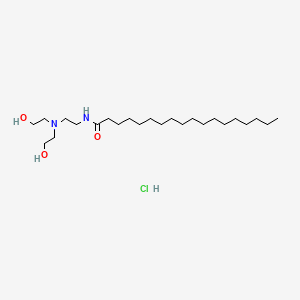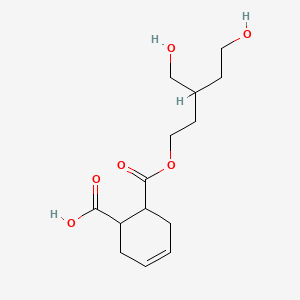
2-(2-Carbamoyloxy)ethyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Carbamoyloxy)ethyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazole is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an imidazole ring substituted with a 3,5-dichlorophenylthio group, an isopropyl group, and a carbamoyloxyethyl group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Carbamoyloxy)ethyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.
Introduction of the 3,5-Dichlorophenylthio Group: This step involves the nucleophilic substitution of a suitable leaving group on the imidazole ring with 3,5-dichlorothiophenol in the presence of a base such as sodium hydride.
Addition of the Isopropyl Group: The isopropyl group can be introduced via alkylation using isopropyl bromide and a strong base like potassium tert-butoxide.
Attachment of the Carbamoyloxyethyl Group: This step involves the reaction of the imidazole derivative with ethyl chloroformate and ammonia to form the carbamoyloxyethyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Carbamoyloxy)ethyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Sodium hydride, potassium tert-butoxide, and other bases or acids depending on the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
2-(2-Carbamoyloxy)ethyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism of action of 2-(2-Carbamoyloxy)ethyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Carbamoyloxy)ethyl-4-isopropyl-1-methyl-1H-imidazole: Lacks the 3,5-dichlorophenylthio group, resulting in different chemical properties and reactivity.
5-(3,5-Dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazole: Lacks the carbamoyloxyethyl group, affecting its biological activity and applications.
Uniqueness
2-(2-Carbamoyloxy)ethyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazole is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses.
Eigenschaften
CAS-Nummer |
178979-72-1 |
|---|---|
Molekularformel |
C16H19Cl2N3O2S |
Molekulargewicht |
388.3 g/mol |
IUPAC-Name |
2-[5-(3,5-dichlorophenyl)sulfanyl-1-methyl-4-propan-2-ylimidazol-2-yl]ethyl carbamate |
InChI |
InChI=1S/C16H19Cl2N3O2S/c1-9(2)14-15(24-12-7-10(17)6-11(18)8-12)21(3)13(20-14)4-5-23-16(19)22/h6-9H,4-5H2,1-3H3,(H2,19,22) |
InChI-Schlüssel |
IKIHPYHUWRBUQO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(N(C(=N1)CCOC(=O)N)C)SC2=CC(=CC(=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




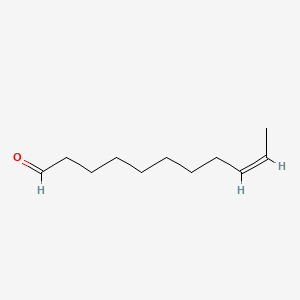
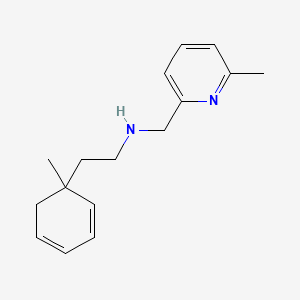
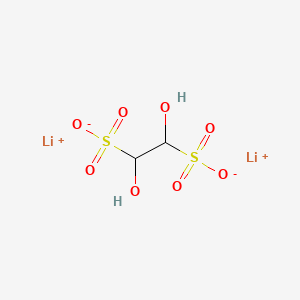
![N-(3-Cyano-9,10-dihydro-9,10-dioxo-2-anthryl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B12683852.png)
